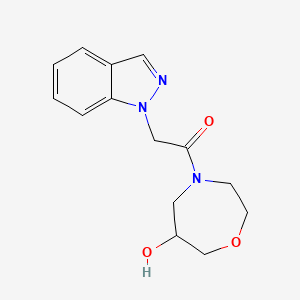

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as 4-(benzyloxy)-1H-indazole involves multi-step reactions starting from basic organic precursors. For example, a synthesis route reported involves hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, achieving a total yield of 76.3%. The structure of the synthesized compound is characterized by spectroscopic methods including FTIR, 1H NMR, and ESI-MS, indicating the effectiveness of the synthesis procedure (Tang Yan-feng, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

Rhodium(III)-catalyzed C-H activation and [4+3] annulation reactions are efficient methods for synthesizing oxazepines, a closely related compound class, highlighting the chemical reactivity and potential transformations of such heterocycles. These reactions feature C-C/C-N bond formations, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Pingping Duan et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds such as solubility, melting point, and crystal structure are influenced by their molecular arrangement and intermolecular interactions. Studies on similar compounds show that their molecular organization alters in different solvents, affecting their physical properties and behaviors in solution (A. Matwijczuk et al., 2018).

科学的研究の応用

Synthesis and Chemical Properties

- A phosphine-mediated method was developed for constructing 1,4-oxazepines, offering a route to synthetically useful and biologically active heterocycles. This method may be exploited for the preparation of interesting chiral ligands, potentially including compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol under mild conditions (François-Endelmond et al., 2010).

- Research on 4-(benzyloxy)-1H-indazole synthesis provided a five-step reaction route, showcasing the methodological advancements in synthesizing indazole derivatives. This synthesis route might offer insights into more complex structures such as 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol, demonstrating high yield and ease of handling (Yan-feng, 2012).

Biological Activities and Applications

- Novel Schiff bases and their copper(ii) complexes derived from similar heterocyclic structures showed very strong cytotoxic activity against human colon adenocarcinoma cell lines, suggesting potential cancer therapy applications. Such findings highlight the importance of exploring the bioactivity of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol (Bacher et al., 2019).

- Studies on benzoxazine-fused triazoles as potential diuretic agents also point to the diverse therapeutic potentials of structurally complex heterocycles, underscoring the relevance of investigating compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol in drug discovery (Ravikumar et al., 2012).

Structural and Mechanistic Insights

- The synthesis and structural study of tetrahydroindazolones provided insights into the characterization of indazole derivatives, which are crucial for understanding the chemical behavior and potential applications of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol. This research could aid in the development of new materials or pharmaceuticals (Claramunt et al., 2006).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-indazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-12-8-16(5-6-20-10-12)14(19)9-17-13-4-2-1-3-11(13)7-15-17/h1-4,7,12,18H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHGIYYCRXAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CN2C3=CC=CC=C3C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)